4-(Trifluoromethyl)benzenesulfonyl chloride

Catalog No.
S756556
CAS No.
2991-42-6
M.F
C7H4ClF3O2S
M. Wt
244.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)benzenesulfonyl chloride

CAS Number

2991-42-6

Product Name

4-(Trifluoromethyl)benzenesulfonyl chloride

IUPAC Name

4-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H

InChI Key

OZDCZHDOIBUGAJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl

The exact mass of the compound 4-(Trifluoromethyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6) is a highly reactive, electrophilic fluorinated building block widely utilized in organic synthesis and medicinal chemistry. Characterized by the presence of a strongly electron-withdrawing para-trifluoromethyl group, this reagent is primarily employed to introduce the 4-(trifluoromethyl)benzenesulfonyl (FTs) moiety into target molecules. In industrial and laboratory procurement, it serves as a high-electrophilicity alternative to standard p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (BsCl). The compound is valued for its ability to generate highly labile sulfonate leaving groups, modulate the physicochemical properties of sulfonamide derivatives, and act as an electron-deficient protecting group that resists Lewis acid sequestration during complex catalytic transformations .

Substituting 4-(trifluoromethyl)benzenesulfonyl chloride with cheaper, more common analogs like p-toluenesulfonyl chloride (TsCl) often leads to process failures in advanced synthetic routes. The electron-donating methyl group of TsCl reduces the electrophilicity of the sulfonyl sulfur, resulting in sluggish reactions with sterically hindered or weak nucleophiles [1]. Furthermore, standard N-tosyl protecting groups retain significant Lewis basicity, which can sequester transition metal catalysts (such as iron or copper) in metathesis or C-H activation workflows, drastically lowering yields and requiring stoichiometric catalyst equivalents [2]. Finally, standard tosylates are less labile leaving groups compared to their trifluoromethylated counterparts, making them unsuitable for challenging downstream nucleophilic substitutions where high reactivity is required.

Prevention of Catalyst Sequestration in Amine Protection

In iron-catalyzed carbonyl-olefin metathesis, the Lewis basicity of standard amine protecting groups often sequesters the catalyst, requiring high loadings. Substituting the standard tosyl (Ts) group with the highly electron-withdrawing 4-(trifluoromethyl)benzenesulfonyl (FTs) group significantly reduces the Lewis basicity of the protected nitrogen. This prevents competitive binding, allowing the reaction to proceed at 99% yield with catalyst loadings as low as 5 mol% FeCl3, whereas the corresponding N-tosylated analogs consistently underperform by up to 30% in yield and require higher catalyst equivalents [1].

Evidence DimensionMetathesis yield and catalyst loading
Target Compound DataUp to 99% yield with 5 mol% FeCl3
Comparator Or BaselineN-Tosyl (Ts) analog (up to 30% lower yield, higher catalyst sequestration)
Quantified Difference~30% yield increase; enables catalytic vs. stoichiometric Lewis acid usage
ConditionsIron-catalyzed carbonyl-olefin metathesis of amine-containing substrates

Enables process chemists to drastically reduce Lewis acid catalyst loading and improve yields when working with complex, nitrogen-containing intermediates.

Accelerated Solvolysis and Enhanced Leaving Group Capacity

The reactivity of sulfonyl chlorides and the subsequent leaving group ability of their sulfonates are governed by the electronic effects of the para-substituent. The strongly electron-withdrawing trifluoromethyl group (Hammett σp = +0.54) makes the sulfonyl sulfur highly electrophilic compared to the electron-donating methyl group of p-toluenesulfonyl chloride (TsCl, σp = -0.17) [1]. This large electronic difference (+0.71 Δσ) not only accelerates the initial esterification/amidation with weak nucleophiles but also renders the resulting 4-(trifluoromethyl)benzenesulfonate a significantly more labile leaving group than standard tosylates in downstream solvolysis reactions.

Evidence DimensionHammett σp constant (proxy for electrophilicity/leaving group ability)
Target Compound Dataσp = +0.54 (Strongly electron-withdrawing)
Comparator Or Baselinep-Toluenesulfonyl chloride (TsCl) (σp = -0.17)
Quantified Difference+0.71 shift in Hammett constant
ConditionsLinear free-energy relationship in nucleophilic substitution and solvolysis

Buyers should select this compound over TsCl when reacting sterically hindered alcohols or when a highly labile sulfonate leaving group is required for subsequent challenging substitutions.

pKa Modulation for Enhanced Solubility and Target Binding

When used as a building block to synthesize sulfonamides, the 4-(trifluoromethyl)benzenesulfonyl moiety imparts distinct physicochemical properties compared to standard benzenesulfonamides. The electron-withdrawing -CF3 group lowers the pKa of the resulting sulfonamide N-H proton (predicted pKa ~9.68 for 4-(trifluoromethyl)benzenesulfonamide) relative to unsubstituted benzenesulfonamide (pKa = 10.1) . This increased acidity enhances the hydrogen-bond donor capacity of the sulfonamide, which can improve binding affinity in enzymatic pockets and alter the aqueous solubility profile of the drug candidate at physiological pH.

Evidence DimensionSulfonamide N-H Acidity (pKa)
Target Compound DatapKa ~ 9.68
Comparator Or BaselineBenzenesulfonamide (pKa = 10.1)
Quantified Difference~0.4 - 0.5 pKa unit reduction (increased acidity)
ConditionsAqueous dissociation of the primary sulfonamide derivative

Essential for medicinal chemists needing to fine-tune the lipophilicity, solubility, and hydrogen-bonding strength of sulfonamide-based active pharmaceutical ingredients (APIs).

Synthesis of Complex Nitrogen-Containing Heterocycles via Lewis Acid Catalysis

Where this compound is the right choice: In advanced catalytic processes, such as carbonyl-olefin metathesis or C-H activation, where the substrate contains a primary or secondary amine. Protecting the amine with 4-(trifluoromethyl)benzenesulfonyl chloride prevents the nitrogen lone pair from sequestering Lewis acid catalysts (like FeCl3), enabling high-yielding cyclizations at very low catalyst loadings [1].

Activation of Sterically Hindered Alcohols for Challenging Substitutions

Where this compound is the right choice: In multi-step organic synthesis where an alcohol must be converted into an exceptionally labile leaving group. The strong electrophilicity of the sulfonyl sulfur ensures efficient esterification even with hindered substrates, and the resulting 4-(trifluoromethyl)benzenesulfonate acts as a highly labile leaving group compared to standard tosylates or mesylates in subsequent SN1/SN2 displacements [2].

Physicochemical Optimization of Sulfonamide-Based APIs

Where this compound is the right choice: In medicinal chemistry campaigns seeking to optimize the pharmacokinetic or pharmacodynamic profile of a sulfonamide drug candidate. By incorporating the 4-(trifluoromethyl)benzenesulfonyl moiety, researchers can lower the pKa of the sulfonamide N-H bond, thereby tuning the molecule's aqueous solubility at physiological pH and strengthening its hydrogen-bond donor interactions within the target protein's binding pocket.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-(Trifluoromethyl)benzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023

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